molecular formula C12H24N2 B12294610 N,N'-Dicyclopentyl-ethylenediamine CAS No. 4013-97-2

N,N'-Dicyclopentyl-ethylenediamine

Cat. No.: B12294610
CAS No.: 4013-97-2
M. Wt: 196.33 g/mol
InChI Key: LOZMWNGDZJWPDR-UHFFFAOYSA-N
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Description

N,N’-Dicyclopentyl-ethylenediamine is an organic compound that belongs to the class of ethylenediamine derivatives It is characterized by the presence of two cyclopentyl groups attached to the nitrogen atoms of the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dicyclopentyl-ethylenediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with cyclopentyl halides under basic conditions. The reaction typically proceeds as follows:

    Reaction with Cyclopentyl Halides: Ethylenediamine is reacted with cyclopentyl bromide or chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (60-80°C) for several hours.

    Purification: The resulting product is purified through distillation or recrystallization to obtain pure N,N’-Dicyclopentyl-ethylenediamine.

Industrial Production Methods

Industrial production of N,N’-Dicyclopentyl-ethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclopentyl-ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: N,N’-Dicyclopentyl-ethylenediamine can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent (e.g., ether), low temperatures.

    Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent (e.g., dichloromethane), room temperature to reflux.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Corresponding amines

    Substitution: Substituted ethylenediamine derivatives

Scientific Research Applications

N,N’-Dicyclopentyl-ethylenediamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties

    Biology: The compound is investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and is studied for its role in metal ion transport and detoxification.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems and imaging agents.

    Industry: N,N’-Dicyclopentyl-ethylenediamine is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of N,N’-Dicyclopentyl-ethylenediamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence various biochemical pathways and processes, including enzyme activity, metal ion transport, and cellular signaling.

Comparison with Similar Compounds

N,N’-Dicyclopentyl-ethylenediamine can be compared with other ethylenediamine derivatives, such as:

    N,N’-Dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms. It is used as a ligand in coordination chemistry and has applications in catalysis.

    N,N’-Diethylethylenediamine: With two ethyl groups attached to the nitrogen atoms, this compound is also used as a ligand and has similar applications in catalysis and organic synthesis.

    N,N’-Dibenzylethylenediamine: This derivative has two benzyl groups attached to the nitrogen atoms. It is used in the synthesis of pharmaceuticals and other fine chemicals.

Uniqueness

N,N’-Dicyclopentyl-ethylenediamine is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Properties

CAS No.

4013-97-2

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N,N'-dicyclopentylethane-1,2-diamine

InChI

InChI=1S/C12H24N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h11-14H,1-10H2

InChI Key

LOZMWNGDZJWPDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCNC2CCCC2

Origin of Product

United States

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